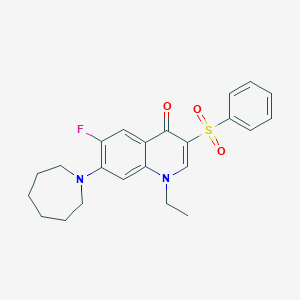

![molecular formula C12H13N3O3S B3013364 [5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid CAS No. 309741-56-8](/img/structure/B3013364.png)

[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound [5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The methoxy group attached to the phenyl ring suggests increased solubility in organic solvents and potential for varied biological activity.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of azides with alkynes, as seen in the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole, which is then further functionalized to obtain the desired triazole compound . The synthesis of related compounds typically involves multiple steps, including alkylation, oxidation, and substitution reactions, to introduce various functional groups into the triazole core .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to generate a wide range of compounds with different properties. The methoxy and methyl groups are common substituents that influence the electronic distribution and steric hindrance within the molecule .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and nitration, depending on the substituents present on the triazole ring and the reaction conditions . These reactions allow for the introduction of additional functional groups, which can significantly alter the chemical and biological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, acidity, and reactivity, are influenced by the nature and position of substituents on the triazole ring. For instance, the presence of a methoxy group can increase solubility in organic solvents, while the introduction of sulfanyl or acetic acid groups can affect the compound's acidity and potential for forming salts or esters . The ionization constants (pKa) of these compounds are important for predicting their behavior in different pH environments, which is crucial for their potential use as orally administered drugs .

Scientific Research Applications

Acid-Base Properties Study

5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid and related compounds have been studied for their acid-base properties. The study focused on understanding the influence of substituents on the acidity of these compounds, revealing the potential for oral absorption in pharmaceutical applications due to their acidic properties (Kaplaushenko, 2014).

Synthesis of Amino Acid Derivatives

Research has been conducted on the synthesis of amino acid derivatives linked to the triazoloquinoxaline moiety, derived from compounds similar to 5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid. These studies contribute to the development of new chemical entities with potential biological activity (Fathalla, 2015).

Pharmaceutical Applications

The compound and its derivatives have been explored for their potential in pharmaceutical applications, such as in the synthesis of analgesic and anti-inflammatory agents. Studies have shown the effectiveness of these compounds in animal models, indicating their potential therapeutic benefits (Mosti et al., 1992).

Superoxide Scavenging and Anti-inflammatory Activity

Further studies have focused on the superoxide scavenging and anti-inflammatory activity of these compounds. Although they showed effectiveness in vitro as superoxide scavengers, they were not as effective in vivo as anti-inflammatory agents (Maxwell et al., 1984).

Synthesis Techniques and Structural Assessment

Various synthesis techniques have been developed for compounds related to 5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid, contributing to the advancement in the chemical synthesis and structural assessment of such compounds. This includes the synthesis of complexes with metals like HgCl2, which further elucidates their chemical properties (Castiñeiras et al., 2018).

Antimicrobial and Antibacterial Activity

The antimicrobial and antibacterial properties of derivatives of this compound have been investigated, highlighting their potential use in developing new antibacterial agents. Studies have shown these compounds to exhibit varying levels of inhibitory activity against different strains of bacteria (Iradyan et al., 2014).

In Silico and In Vitro Studies

In silico and in vitro studies have been conducted on S-alkylated derivatives of this compound to explore their potential as cholinesterase inhibitors. These studies contribute to understanding the bioactivity and therapeutic potential of these compounds (Arfan et al., 2018).

Mechanism of Action

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are used in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Future Directions

properties

IUPAC Name |

2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-15-11(8-3-5-9(18-2)6-4-8)13-14-12(15)19-7-10(16)17/h3-6H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHALQNZWANDLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

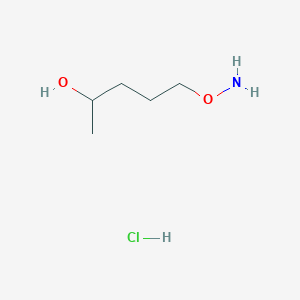

![N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B3013281.png)

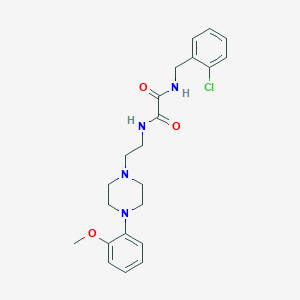

![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/no-structure.png)

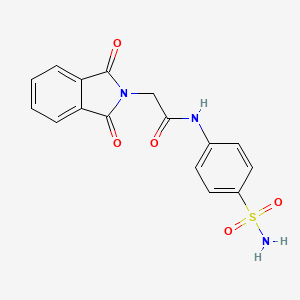

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B3013284.png)

![6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3013285.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B3013286.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3013291.png)

![4-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B3013292.png)

![4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B3013294.png)

![N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline](/img/structure/B3013295.png)

![2-(4-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-cyclopropylacetamide](/img/structure/B3013302.png)